![molecular formula C9H7BrOS2 B064759 5-溴-3,4-二甲基噻吩并[2,3-b]噻吩-2-甲醛 CAS No. 175202-64-9](/img/structure/B64759.png)
5-溴-3,4-二甲基噻吩并[2,3-b]噻吩-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thienothiophenes. Thienothiophenes are heterocyclic compounds containing a thiophene ring fused to another thiophene ring. This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and an aldehyde group at the 2nd position of the thienothiophene ring system. It is used as an intermediate in organic synthesis and has applications in various fields such as materials science and pharmaceuticals.
科学研究应用
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thienothiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde typically involves the bromination of 3,4-dimethylthieno[2,3-b]thiophene followed by formylation. One common method includes:
Bromination: The starting material, 3,4-dimethylthieno[2,3-b]thiophene, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Formylation: The brominated intermediate is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-methanol.
Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.
相似化合物的比较
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the additional thiophene ring and methyl groups.
3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-3,4-dimethylthiophene-2-carbaldehyde: Similar structure but lacks the fused thiophene ring.
Uniqueness: 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde is unique due to the combination of its bromine atom, methyl groups, and aldehyde functionality within a fused thienothiophene ring system. This unique structure imparts specific electronic and steric properties that make it valuable in the synthesis of advanced materials and biologically active compounds.
属性
IUPAC Name |
5-bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS2/c1-4-6(3-11)12-9-7(4)5(2)8(10)13-9/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYLNUZVOCFTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)Br)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594843 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-64-9 |
Source


|
| Record name | 5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
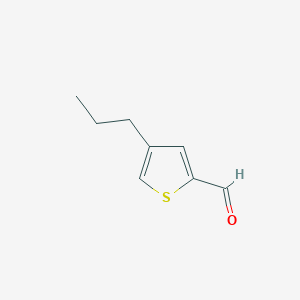
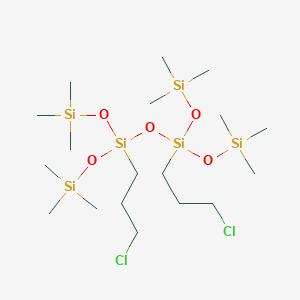
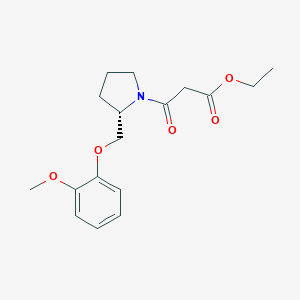
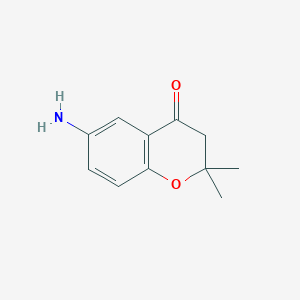
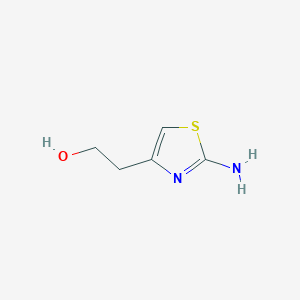

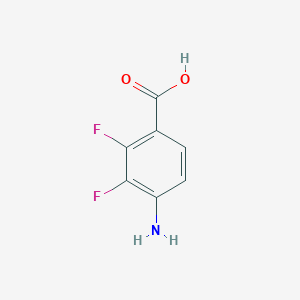
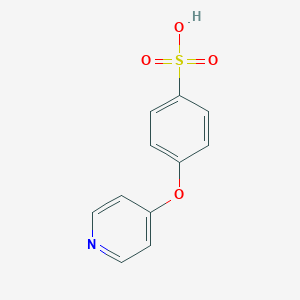
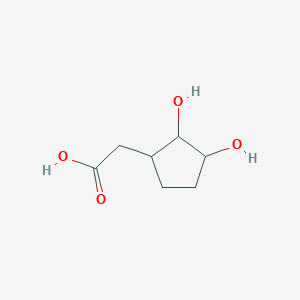
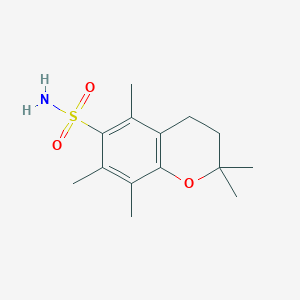
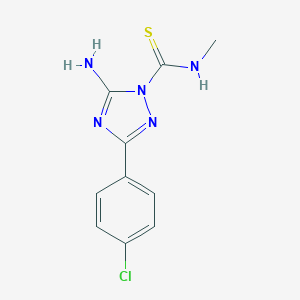
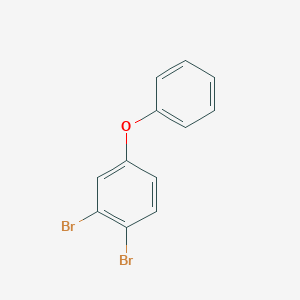
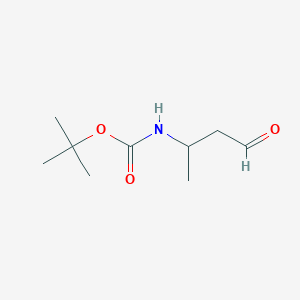
![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
